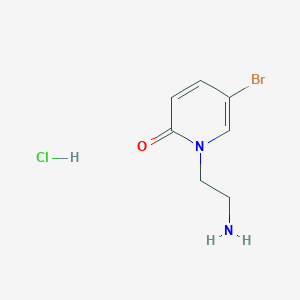
1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride is a brominated heterocyclic organic compound. It is characterized by the presence of a pyridinone ring, an aminoethyl group, and a bromine atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,2-dihydropyridin-2-one as the core structure.
Bromination: The bromination step involves the addition of bromine to the pyridinone ring. This can be achieved using bromine (Br2) in an appropriate solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Amination: The introduction of the aminoethyl group is achieved through amination reactions. This can involve the reaction of the brominated compound with ethylenediamine (EDA) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process, where each step is carried out sequentially in separate reaction vessels.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The pyridinone ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of pyridine-2,5-dione derivatives.
Reduced Derivatives: Reduction can produce compounds with reduced bromine content or other functional groups.
Substituted Derivatives: Substitution reactions can yield compounds with different substituents at the bromine position.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: It is used in the manufacturing of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or proteins through binding to specific molecular targets. The exact molecular pathways involved would depend on the context of the research.
類似化合物との比較
1-(2-Aminoethyl)pyrrolidine: A related compound with a pyrrolidine ring instead of a pyridinone ring.
1-(2-Aminoethyl)maleimide: Another compound with a maleimide group instead of a pyridinone ring.
N-(2-Aminoethyl)ethane-1,2-diamine: A compound with an ethane-1,2-diamine structure.
Uniqueness:
The presence of the bromine atom in the pyridinone ring makes 1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride distinct from its analogs.
特性
IUPAC Name |
1-(2-aminoethyl)-5-bromopyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-6-1-2-7(11)10(5-6)4-3-9;/h1-2,5H,3-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTFFGOERJGKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
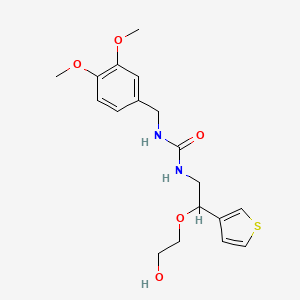
![2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2949402.png)


![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)
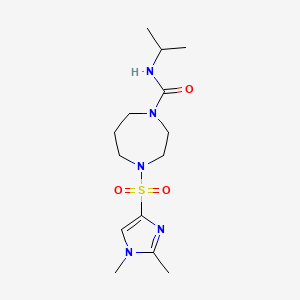
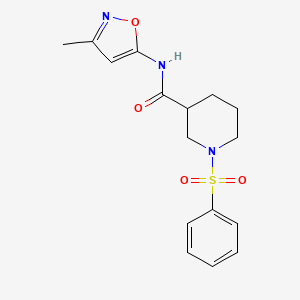
![N-cyclopentyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2949412.png)
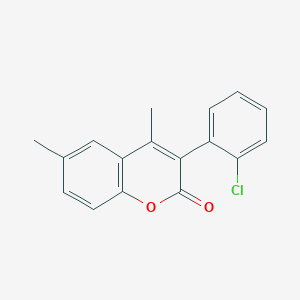
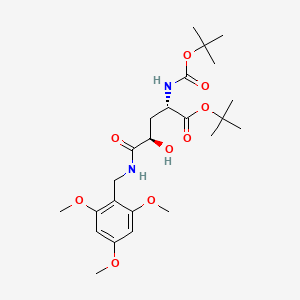
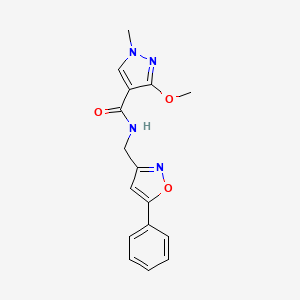
![N-cyclohexyl-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2949420.png)
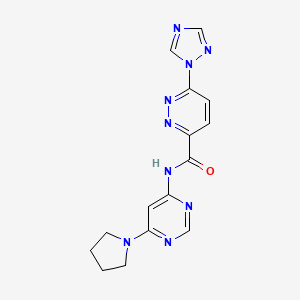
![[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B2949424.png)
